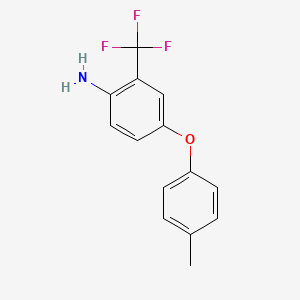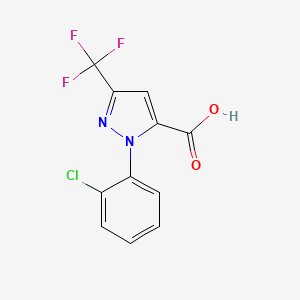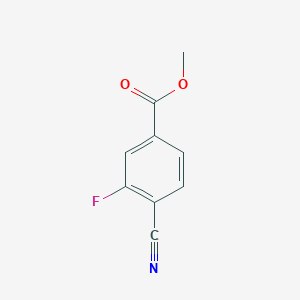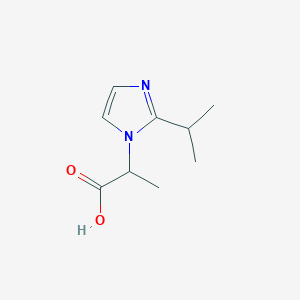![molecular formula C16H15F3N2 B1319314 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline CAS No. 937596-29-7](/img/structure/B1319314.png)
2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structural Elaboration
Synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones : A study by Gong and Kato (2004) describes the synthesis of substituted products related to 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline, which are used in various chemical applications (Gong & Kato, 2004).
Efficient Structural Elaboration : Marull and Schlosser (2003) explored the acid-catalyzed cyclization-condensation of anilines for the creation of 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, further elaborated through electrophilic substitution (Marull & Schlosser, 2003).
Potential in Pharmaceutical Research
Rho-kinase Inhibitors : Letellier et al. (2008) synthesized a series of compounds related to 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline, aiming to investigate their potential as inhibitors of the Rho-kinase enzyme, which plays a role in arterial hypertension (Letellier et al., 2008).
Antimicrobial Agents : Holla et al. (2006) explored the synthesis of new quinoline derivatives, starting from 2-trifluoromethyl aniline, with potential applications as antimicrobial and antituberculosis agents (Holla et al., 2006).
properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2/c17-16(18,19)12-7-8-15(13(20)10-12)21-9-3-5-11-4-1-2-6-14(11)21/h1-2,4,6-8,10H,3,5,9,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYVXLZYIUKJJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

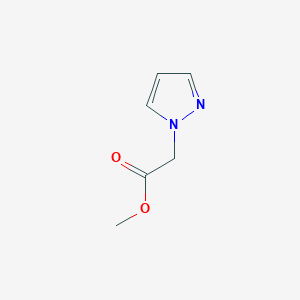
![N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319243.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1319245.png)


